Oxine-copper

Description

Historical Evolution of 8-Hydroxyquinoline (B1678124) Coordination Chemistry

The journey of 8-hydroxyquinoline (oxine) began in 1880 when it was first synthesized by Hugo Weidel and Albert Cobenzl. wikipedia.org Initially named oxyquinoline and α-quinophenol, its precise structure was identified the following year. wikipedia.org The discovery that 8-hydroxyquinoline could form insoluble chelates with metal ions in the 1920s was a pivotal moment, paving the way for its use in analytical chemistry for the gravimetric analysis of metals like aluminum(III). wikipedia.orguc.pt

The coordination chemistry of 8-hydroxyquinoline is characterized by its ability to act as a strong bidentate ligand, forming stable complexes with a wide array of transition metals and lanthanide cations. researchgate.net This versatility has led to its exploration in diverse fields, from the development of light-emitting diodes (LEDs) to medicinal applications. uc.ptresearchgate.net The study of its metal complexes, including oxine-copper (B87095), has revealed a broad spectrum of biological activities, establishing 8-hydroxyquinoline as a "privileged scaffold" in medicinal chemistry. researchgate.netresearchgate.net

Significance of Copper-based Antimicrobial Compounds in Research

Copper's antimicrobial properties have been recognized for centuries. asm.org In 1807, the use of copper sulfate (B86663) to treat wheat seeds marked an early application in agriculture. mdpi.com The development of the Bordeaux mixture, a combination of copper sulfate and lime, in the late 1800s, was a landmark achievement, establishing the first commercial copper-based fungicide. mdpi.compnwhandbooks.org

Modern research has delved into the mechanisms behind copper's antimicrobial efficacy. Copper ions can disrupt cellular proteins, making it a multi-site inhibitor and thus less prone to resistance development. growertalks.com When complexed with organic ligands like 8-hydroxyquinoline, copper's antimicrobial activity can be significantly enhanced. mdpi.com These copper complexes exhibit potent activity against a wide range of bacteria and fungi by inducing the generation of reactive oxygen species (ROS), inhibiting enzyme function, causing DNA cleavage, and compromising cell membrane integrity. mdpi.com The U.S. Environmental Protection Agency (EPA) officially recognized copper and its alloys as the first metallic antimicrobial agents in 2008. mdpi.comfrontiersin.org

Overview of this compound in Chemical and Biological Sciences

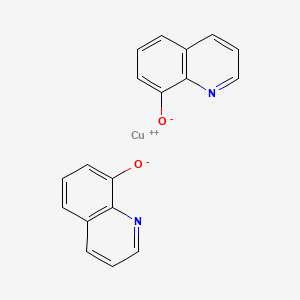

This compound, also known as copper(II) 8-quinolinolate or copper oxinate, is a stable, olive-green crystalline powder that is insoluble in water. regulations.govpharmacompass.com It is formed through a chelation reaction between a copper(II) ion and two 8-hydroxyquinoline molecules. regulations.gov This structure allows for the slow and gradual release of copper ions, contributing to its effectiveness and reduced phytotoxicity compared to some inorganic copper compounds. mdpi.com

In the realm of chemical sciences, this compound is noted for its stability and its role in the study of coordination chemistry. regulations.govwsrpublishing.com Its synthesis and characterization have been subjects of research, with methods developed to produce high-purity nanoparticles for various applications.

From a biological perspective, this compound is primarily recognized for its broad-spectrum antimicrobial and antifungal properties. ontosight.ainih.gov It is widely used in agriculture as a protective fungicide on crops like cucumbers, watermelons, apples, and pears. nih.gov The proposed mechanism of action involves the lipid-soluble this compound complex permeating cellular membranes, where it may dissociate and allow copper to interfere with essential cellular functions by binding to proteins and enzymes. regulations.gov Beyond agriculture, it has been incorporated into materials like textiles and wood preservatives to prevent microbial growth. regulations.gov

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₂CuN₂O₂ | |

| Molecular Weight | 353.9 g/mol | |

| Appearance | Yellow-green to olive-green crystalline powder | regulations.gov |

| Water Solubility | Insoluble (0.07 mg/L at 25°C) | regulations.gov |

| Vapor Pressure | Negligible (6.3 x 10⁻¹² mm Hg) | regulations.gov |

Research Findings on this compound's Antimicrobial Activity

Studies have consistently demonstrated the effectiveness of this compound against a wide range of fungal and bacterial pathogens.

Fungicidal Activity: this compound is effective against various fungal diseases, including those caused by Aspergillus, Penicillium, Fusarium, and Rhizopus species. cambridge.org It has shown significant activity against important plant pathogens like those causing downy mildew and leaf spots. growertalks.comagropages.com Research has shown that copper oxinate is generally more active and more broadly fungicidal than 8-hydroxyquinoline alone. cambridge.org

Bactericidal Activity: It is effective against bacterial diseases such as angular leaf spot and citrus canker. The compound works by forming a protective layer on plant surfaces and slowly releasing copper ions to inhibit bacterial germination and invasion. researchgate.net

Anti-biofilm Activity: Research has also explored the potential of copper compounds, including those with similar mechanisms to this compound, as anti-biofilm agents. Copper oxide nanoparticles have been shown to inhibit biofilm formation by bacteria like Staphylococcus lentus, Klebsiella oxytoca, and Escherichia coli. nih.govd-nb.info This suggests a potential application for this compound in preventing the formation of resilient microbial communities on various surfaces.

Interactive Data Table: Antimicrobial Efficacy of this compound

| Pathogen Type | Example Diseases Controlled | Reference |

| Fungi | Downy mildew, leaf spots, apple ring rot | growertalks.comagropages.comgoogle.com |

| Bacteria | Angular leaf spot, citrus canker, bacterial blight | |

| Biofilms | Inhibition of biofilm formation by various bacteria | nih.govd-nb.info |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;quinolin-8-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLXNENXOJSQEI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12CuN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | COPPER 8-QUINOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline], GREEN-TO-YELLOW CRYSTALLINE POWDER. | |

| Record name | Copper 8-hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COPPER 8-QUINOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

Flash Point > 200 °C | |

| Record name | Copper 8-hydroxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7831 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water: none | |

| Record name | COPPER 8-QUINOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.63 | |

| Record name | COPPER 8-QUINOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

10380-28-6 | |

| Record name | Bis(8-quinolinolato)copper | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10380-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, bis(8-quinolinolato-.kappa.N1,.kappa.O8)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxine-copper | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXINE-COPPER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8YEE02477 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER 8-QUINOLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Chemical Transformations of Oxine Copper

Conventional Synthetic Approaches

Conventional methods for synthesizing oxine-copper (B87095) are primarily based on precipitation reactions, which are valued for their simplicity and scalability. These approaches involve the direct reaction between a copper(II) salt and 8-hydroxyquinoline (B1678124) in a suitable solvent. google.compatsnap.com

The most common and direct route to this compound involves the chelation reaction between a copper(II) salt and 8-hydroxyquinoline (oxine). patsnap.com In this process, the hydrogen of the hydroxyl group in the 8-hydroxyquinoline molecule is displaced, and the copper ion forms coordinate bonds with both the oxygen and the nitrogen atoms of two ligand molecules. This results in the formation of a stable, often insoluble, chelate complex that precipitates from the reaction medium. scispace.com

Various copper(II) salts can serve as the copper source, including copper sulfate (B86663), copper chloride, copper acetate, and basic cupric carbonate. patsnap.com The reaction is typically carried out in an aqueous medium, although other solvents can be used. patsnap.com For instance, one method involves reacting 8-hydroxyquinoline with basic cupric carbonate or copper hydroxide (B78521) in water. patsnap.com Another established procedure dissolves 8-hydroxyquinoline and sodium hydroxide in water before adding copper sulfate pentahydrate to initiate the precipitation of the this compound complex. google.com The resulting solid is then isolated through filtration, washed, and dried. google.comgoogle.com

The physical and chemical properties of the final this compound product, such as particle size, morphology, purity, and yield, are highly dependent on the reaction conditions. google.com Consequently, the optimization of parameters like pH and temperature is a critical aspect of the synthesis. mdpi.comnih.gov

Temperature: The reaction temperature significantly influences the kinetics of the complexation reaction and the crystallinity of the product. mdpi.com Many synthesis procedures involve heating the reaction mixture to temperatures ranging from 50°C to 100°C for several hours to ensure the reaction goes to completion. google.compatsnap.com For example, a patented method specifies an insulation reaction carried out at a temperature between 80-100°C for 2-8 hours. google.com

pH: The pH of the reaction medium is a crucial factor that affects both the solubility of the reactants and the formation of the complex. researchgate.net Adjusting the solution to be clear with an acid, such as acetic acid, is a common initial step to ensure the reactants are fully dissolved before precipitation is induced. google.comgoogle.com Traditional processes often require the neutralization of acid produced during the reaction by adding sodium hydroxide to adjust the pH to a weakly acidic range, facilitating the precipitation of the product. patsnap.com Careful control of pH is necessary to prevent the unwanted precipitation of copper hydroxide, which can occur in localized areas of high hydroxide concentration and reduce the purity of the final product. patsnap.com

The following table summarizes various reaction parameters from different synthetic protocols.

| Copper Source | Ligand Source | Temperature (°C) | Reaction Time (hours) | pH Adjustment / Catalyst | Purity (%) | Particle Size (nm) | Source |

|---|---|---|---|---|---|---|---|

| Cupric Chloride | Oxine Hydrochloride | 85 | 6 | Acetic Acid | 99.4 | ~95 | google.com |

| Cupric Nitrate | Oxine Sulfate | 100 | 8 | Acetic Acid | 99.6 | ~80 | google.com |

| Cupric Chloride | Oxine Hydrochloride | Not Specified | Not Specified | Acetic Acid | 99.6 | ~60 | google.com |

| Basic Copper Carbonate | 8-Hydroxyquinoline | 75 | 1 | Dilute Sulfuric Acid | Not Specified | Not Specified | patsnap.com |

| Copper Hydroxide | 8-Hydroxyquinoline | 80 | 1 | Dilute Sulfuric Acid | Not Specified | Not Specified | patsnap.com |

| Copper Sulfate Pentahydrate | 8-Hydroxyquinoline | 40-90 (dissolution) | Not Specified | Sodium Hydroxide | Not Specified | Not Specified | google.com |

To achieve better control over the physical characteristics of the this compound powder, auxiliary agents like surfactants and urea (B33335) are often incorporated into the synthesis process. google.com The addition of these agents can lead to products with uniform particle size distribution, reduced agglomeration, and a more compact, spherical morphology, which simplifies washing and handling. google.comgoogle.com

Surfactants: Surfactants act as capping or surface-protecting agents during the synthesis of nanoparticles and microparticles. researchgate.net In the synthesis of this compound, surfactants are added to the reaction mixture to influence nucleation and particle growth, preventing the formation of large, irregular agglomerates. google.comresearchgate.net This results in a more uniform product. google.com The choice of surfactant can influence the final morphology, leading to different nanostructures. researchgate.net The use of surfactants has been shown to enhance the properties of the resulting materials, such as their optical bandgap. researchgate.net

Urea: Urea is also added to the reaction mixture in some preparation methods. google.comgoogle.com When heated in solution, urea decomposes to generate ammonia (B1221849) and carbon dioxide, leading to a gradual and homogeneous increase in the pH of the solution. This slow change in pH facilitates a more controlled precipitation process, which contributes to the formation of uniform and compact particles. This technique, known as homogeneous precipitation, helps in achieving high purity and yield. google.com

Advanced Synthetic Strategies for Functional Analogues

While conventional methods are effective for producing standard this compound, advanced strategies are employed to synthesize functional analogues and complexes with novel properties. These methods include electrochemical synthesis and the chemical modification of the 8-hydroxyquinoline ligand prior to complexation.

Electrochemical synthesis is an emerging sustainable and efficient approach for facilitating valuable chemical transformations. beilstein-journals.org Combining electrochemistry with copper catalysis offers a powerful methodology for forming challenging chemical bonds. beilstein-journals.org In the context of copper complexes, electrochemical methods can be used to control the oxidation state of the copper ion (e.g., Cu(I), Cu(II), Cu(III)) in situ, thereby driving the complexation reaction under mild conditions. beilstein-journals.orgnih.gov

While specific protocols for the direct electrochemical synthesis of standard this compound are not extensively detailed, the principles have been applied to a wide range of other copper complexes. nih.gov The general approach involves the anodic oxidation of a copper source in the presence of the ligand in an electrochemical cell. This technique allows for precise control over the reaction, potentially leading to complexes with high purity and unique electrochemical properties. The electrochemical behavior of copper(II) complexes, including the Cu(II)/Cu(I) redox system, is often studied using techniques like cyclic voltammetry to understand their stability and reactivity. nih.gov

A primary strategy for creating novel copper complexes with tailored functionalities is to first synthesize derivatives of the 8-hydroxyquinoline (8-HQ) ligand. nih.gov The 8-HQ structure is amenable to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the quinoline (B57606) ring. nih.gov These modified ligands can then be reacted with copper(II) salts to form new complexes with altered electronic, steric, and biological properties. researchgate.net

Researchers have synthesized a wide array of 8-HQ derivatives for this purpose. Examples include:

Halogenated Ligands: Introducing halogen atoms, such as in 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and 5,7-dichloro-8-hydroxyquinoline, alters the lipophilicity and electronic properties of the resulting copper complexes. researchgate.net

Alkyl-Substituted Ligands: The addition of alkyl groups, as seen in 2-alkyl-5,7-dichloro-8-hydroxyquinoline, can modify the steric environment around the copper center. nih.gov

Schiff Base Ligands: Novel Schiff bases have been prepared from the condensation of 2-carbaldehyde-8-hydroxyquinoline with various amines, leading to new multidentate ligands for complexing copper. acs.org

Complex Heterocyclic Ligands: More intricate ligands have been synthesized by attaching other heterocyclic moieties, such as benzimidazole (B57391) and pyrazole (B372694) groups, to the 8-HQ framework, creating compounds like 5-((3-((1H-benzimidazol-1-yl)methyl)-5-phenyl-1H-pyrazol-1-yl) methyl)-8-hydroxy quinoline. researchgate.net

The synthesis of these novel copper complexes follows standard coordination chemistry procedures, typically involving the reaction of the modified ligand with a copper(II) salt like copper(II) chloride in a suitable solvent. acs.org

The following table lists examples of modified 8-hydroxyquinoline ligands used to prepare novel copper complexes.

| Modified Ligand Name | Abbreviation / Common Name | Key Functional Groups | Source |

|---|---|---|---|

| 5-chloro-7-iodo-8-hydroxyquinoline | Clioquinol (B1669181) (CQ) | Chloro, Iodo | researchgate.net |

| 5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline | PBT2 | Dichloro, Dimethylaminomethyl | researchgate.net |

| 5,7-dibromo-8-hydroxyquinoline | - | Dibromo | nih.gov |

| 2-alkyl-5,7-dichloro-8-hydroxyquinoline | - | Alkyl, Dichloro | nih.gov |

| Schiff bases from 2-carbaldehyde-8-hydroxyquinoline | L1-L3 | Imine, Morpholine, Piperidine | acs.org |

| 5-((3-((1H-benzimidazol-1-yl)methyl)-5-phenyl-1H-pyrazol-1-yl) methyl)-8-hydroxy quinoline | BIPPHQ | Benzimidazole, Pyrazole | researchgate.net |

Synthesis of Polymeric and Supramolecular Copper-Oxine Architectures

The creation of extended networks involving this compound, formally known as bis(8-quinolinolato)copper(II), extends beyond simple monomeric complexes into the realm of coordination polymers and supramolecular assemblies. These advanced architectures are synthesized by linking the core this compound units through various chemical strategies, resulting in materials with unique structural and functional properties.

One established method involves the use of additional ligands capable of bridging metal centers. Research has demonstrated the synthesis of a novel copper(II) coordination polymer that incorporates both 8-hydroxyquinoline (oxine) and nalidixic acid. In this structure, the fundamental copper-oxine units are linked into a polymeric chain, showcasing how the integration of a secondary drug molecule can facilitate the formation of extended one-dimensional, two-dimensional, or three-dimensional networks. researchgate.net Similarly, coordination compounds have been designed and synthesized using 8-hydroxyquinoline-N-oxide, a derivative of oxine, along with ancillary ligands like phenanthroline and bipyridine to build more complex structures. nih.gov

Supramolecular assembly represents another key strategy, relying on non-covalent interactions to organize molecules into well-defined, higher-order structures. An example of this is seen in the cocrystal of bis(8-quinolinolato)copper(II) (CuQ₂) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). scirp.orgresearchgate.net In the solid state, this system forms a layered supramolecular structure where CuQ₂ and TCNQ molecules are arranged alternately. scirp.org The stability of this assembly is governed by intermolecular forces. scirp.orgresearchgate.net Such studies highlight that the combination of a multifunctional organic ligand with specific metallic species and the introduction of suitable anion templates is an effective strategy to mediate the coordination mode and aggregation of supramolecular assemblies.

The design of these architectures is influenced by several factors, including the choice of solvent, the presence of templates or co-formers, and the coordination geometry of the copper(II) ion. The resulting polymeric and supramolecular structures can exhibit varied and complex topologies.

Chemical Reactivity and Decomposition Studies

Complex Formation and Ligand Exchange Reactions

The formation of the this compound complex, bis(8-quinolinolato)copper(II), is a characteristic reaction of the copper(II) ion with 8-hydroxyquinoline (oxine). The stoichiometry of this stable complex is typically a 1:2 ratio of metal to ligand (M:L). scirp.orgscirp.org This ratio has been confirmed through techniques such as conductometric titration, where the conductivity of a Cu(II) ion solution is measured as the 8-hydroxyquinoline ligand is added. scirp.orgresearchgate.net The formation reaction involves the coordination of the copper(II) ion with the nitrogen atom and the deprotonated hydroxyl oxygen atom of two oxine molecules, resulting in a neutral chelate complex. scirp.orgscirp.org Based on spectral data, the resulting complex typically adopts a square-planar geometry. scirp.orgscirp.org

Once formed, the coordination sphere around the copper(II) ion is not inert and can undergo ligand exchange reactions. In these reactions, one or more of the coordinated ligands are replaced by other ligands. The principles of these reactions can be illustrated by the behavior of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which is the form copper(II) takes in aqueous solution. youtube.com

Reaction with Hydroxide Ions : The addition of hydroxide ions to an aqueous copper(II) solution results in the partial substitution of two water ligands to form a neutral, insoluble copper(II) hydroxide precipitate. youtube.comcrunchchemistry.co.uk

Reaction with Ammonia : When aqueous ammonia is added, it can first act as a base to form a precipitate, but with excess ammonia, a ligand exchange reaction occurs. youtube.com Four water molecules are replaced by four ammonia molecules to form the deep blue tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. crunchchemistry.co.ukchemguide.co.uk

Reaction with Chloride Ions : When concentrated hydrochloric acid is added to an aqueous copper(II) solution, the six water ligands are replaced by four chloride ions. crunchchemistry.co.ukchemguide.co.uk This results in the formation of the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, which is typically yellow or olive-green. chemguide.co.ukyoutube.com This reaction is accompanied by a change in both coordination number (from 6 to 4) and geometry (from octahedral to tetrahedral). crunchchemistry.co.uksavemyexams.com

In the context of this compound itself, research has explored the formation of ternary (or mixed-ligand) complexes. For instance, copper(II) complexes with 8-hydroxyquinoline derivatives have been shown to react with amino acids such as glycine (B1666218) and histidine to form ternary species. cnr.it This indicates that the primary oxine ligands can coexist in the copper coordination sphere with other biologically relevant molecules, demonstrating a form of ligand exchange or addition. cnr.it

Decomposition Pathways of this compound

The stability and decomposition of this compound have been investigated primarily through thermal analysis techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential thermal analysis (DTA). These studies reveal that the decomposition of the complex is a multi-stage process that is highly dependent on the surrounding atmosphere. scielo.br

In an oxidizing atmosphere (synthetic air), the thermal decomposition of anhydrous copper(II) 8-hydroxyquinolinate follows a distinct pathway. scielo.br

Partial Volatilization : The first step, occurring between approximately 276-375°C, involves the partial volatilization of the anhydrous complex. scielo.br

Thermal Decomposition : This is followed by the thermal decomposition of the remaining, non-volatilized compound. The final decomposition is complete at around 584°C. scielo.br

Final Residue : The solid residue remaining after complete decomposition in an oxidizing atmosphere is copper(II) oxide (CuO). scielo.br

When heated in an inert atmosphere (nitrogen), the decomposition process is more complex, involving consecutive steps of partial sublimation, fusion, partial volatilization, and finally, partial thermal decomposition of the anhydrous complex. scielo.brscienceopen.com The temperature range for the volatilization of the copper complex under vacuum has been reported as 200-260°C. scielo.br

The kinetics of the thermal decomposition have been studied for related compounds, such as the copper(II) complex of 8-hydroxyquinoline-5-sulphonic acid, which shows a three-stage decomposition process. orientjchem.org Such kinetic analyses help in understanding the mechanism and energy requirements of the decomposition reactions. orientjchem.org

Regarding other decomposition pathways, this compound is noted for its stability. It is generally stable towards light and ultraviolet (U.V.) rays. This suggests that photodegradation is not a significant decomposition pathway under normal environmental conditions.

Table of Compounds

Coordination Chemistry and Structural Elucidation of Oxine Copper

Ligand Properties and Coordination Modes

The formation and stability of Oxine-copper (B87095) are intrinsically linked to the properties of its organic ligand, 8-hydroxyquinoline (B1678124), and its ability to chelate metal ions.

8-Hydroxyquinoline as a Bidentate Chelating Ligand

8-Hydroxyquinoline, also known as oxine, is a monoprotic and bidentate chelating agent. scirp.org Its structure features two donor atoms, a nitrogen atom in the quinoline (B57606) ring and an oxygen atom from the hydroxyl group, which are capable of forming coordinate bonds with a metal ion. scirp.orgijpcbs.com This bidentate nature allows 8-hydroxyquinoline to form stable five-membered chelate rings with metal ions, a characteristic that is fundamental to its potent metal-chelating ability. researchgate.netnih.gov The chelation process involves the deprotonation of the hydroxyl group, enabling the oxygen to act as a charged donor, while the nitrogen atom donates its lone pair of electrons. ijpcbs.com This dual coordination contributes to the high stability of the resulting metal complexes. dergipark.org.tr The ability of 8-hydroxyquinoline to form stable complexes is unique among the seven isomers of monohydroxyquinoline. nih.govtandfonline.com

Chelation of Essential Metal Ions by this compound

The biological and chemical activities of 8-hydroxyquinoline and its derivatives are often attributed to their capacity to chelate essential metal ions, such as copper and iron. This chelation can alter the bioavailability and reactivity of these metal ions within biological systems. For instance, the formation of a copper complex with 8-hydroxyquinoline is a key aspect of its fungicidal and antimicrobial properties, as it can inhibit the function of metalloproteins and enzymes that are crucial for microbial survival. nih.gov The interaction of 8-hydroxyquinoline with metal ions is also the basis for its use in analytical chemistry as a chelating agent for the detection and quantification of metals. ontosight.ai The formation of these metal complexes often leads to changes in properties like fluorescence, which can be harnessed for sensor applications. scirp.org

Geometric and Electronic Structures of Copper(II)-Oxine Complexes

The coordination of 8-hydroxyquinoline to a copper(II) ion results in complexes with distinct geometric and electronic features, which have been elucidated through various spectroscopic and analytical techniques.

Copper(II) Coordination Geometry and Isomerism

The reaction between copper(II) ions and 8-hydroxyquinoline typically occurs in a 1:2 molar ratio, forming a bis(8-hydroxyquinolinato)copper(II) complex, commonly referred to as this compound. scirp.org Spectroscopic and conductometric studies have confirmed this stoichiometry. scirp.org The resulting complex predominantly exhibits a square-planar coordination geometry. scirp.orgutq.edu.iq In this arrangement, the copper(II) ion is coordinated to the nitrogen and oxygen atoms of two 8-hydroxyquinoline ligands. mdpi.com However, the coordination sphere can sometimes be expanded to an octahedral geometry through the coordination of two water molecules in the axial positions. scirp.org The possibility of isomerism exists, particularly when substituted derivatives of 8-hydroxyquinoline are used as ligands. For example, studies with nitrolawsone oxime have shown the existence of different stereoisomers (amphi and syn) which can lead to different configurational forms of the copper(II) complex. tandfonline.comresearchgate.net The interconversion between these isomers can be influenced by factors such as the solvent and the presence of other ions. publish.csiro.aunih.gov

Interactive Data Table: Structural Parameters of this compound and Related Complexes

| Compound | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

| Bis(8-hydroxyquinolinato)copper(II) | Square-planar | Cu-O: ~1.92, Cu-N: ~1.96 | O-Cu-N: ~85, N-Cu-N: ~95 | mdpi.com |

| Diaqua-bis(8-hydroxyquinolinato)copper(II) | Octahedral | Cu-O(oxine): ~1.9, Cu-N: ~2.0, Cu-O(water): ~2.3 | - | scirp.org |

| Bis(2-diethoxycarbonylethanyl-8-hydroxyquinolinato-N,O)Cu(II) | Distorted square-planar | - | - | jst.go.jp |

| [Cu(NO2-LwOx)2] · 3H2O | D4h and D2h isomers | - | - | tandfonline.comresearchgate.net |

Ligand Field Theory and Crystal Field Approximations

The electronic properties and the distinct green color of this compound can be explained using Ligand Field Theory (LFT) and Crystal Field Theory (CFT). ontosight.aicymitquimica.com For a d⁹ metal ion like copper(II) in a square-planar environment, the d-orbitals are split in energy. researchgate.net The electronic absorption spectra of copper(II) complexes with 8-hydroxyquinoline and its derivatives show broad bands in the visible region, which are attributed to d-d transitions. jetir.orgacs.org These transitions occur from the lower energy d-orbitals to the higher energy d-orbital. The position and intensity of these absorption bands provide information about the strength of the ligand field and the geometry of the complex. acs.org For instance, the addition of copper to a solution of 8-hydroxyquinoline results in a red shift of the ligand's absorption bands, indicating complex formation and a change in the electronic environment. cnr.it

Theoretical and Computational Studies of Molecular Structure

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the molecular structure and properties of this compound and related complexes. dergipark.org.trutq.edu.iq These studies complement experimental data by providing detailed insights into bond lengths, bond angles, and electronic charge distribution. mdpi.com

DFT calculations have been used to optimize the geometry of this compound, confirming the square-planar arrangement as the most stable configuration. utq.edu.iqmdpi.com These calculations can also predict the distribution of frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the reactivity and electronic transitions within the complex. mdpi.com For instance, in one study, the LUMO was found to be located around the copper and coordinated oxygen atoms, while the HOMO was distributed over the ligand framework, suggesting potential for charge-transfer interactions. mdpi.com

Furthermore, computational studies have been employed to investigate the interaction of this compound with other molecules and to rationalize its observed biological activities. utq.edu.iqresearchgate.net Time-dependent DFT (TD-DFT) calculations have been used to interpret the electronic spectra of these complexes. researchgate.net These theoretical approaches provide a deeper understanding of the structure-property relationships in this compound and guide the design of new derivatives with specific functionalities. researchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and geometric structures of molecules. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for studying transition metal complexes like this compound. arxiv.orgajol.info Geometry optimization using DFT aims to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. aps.org

For this compound, DFT calculations, often employing functionals like B3LYP, are used to predict key structural parameters. nih.govjacsdirectory.com These calculations confirm that the copper(II) ion is typically coordinated by the nitrogen and oxygen atoms of two oxine ligands, resulting in a square-planar or distorted square-planar geometry around the copper center. nih.govmdpi.comresearchgate.net The coordination of the metal ion leads to changes in the bond lengths and angles of the oxine ligand compared to its free state. ajol.infonih.gov For instance, the C=N bond distance in the complex may differ from the free ligand due to the formation of the Cu-N bond. psu.edu

Detailed computational studies have provided insights into the bond lengths and angles of this compound and related complexes. While specific values can vary depending on the level of theory and basis set used, representative data from DFT calculations on similar copper(II) complexes provide a good approximation of the structural parameters.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Cu-O Bond Length | ~1.9 - 2.0 |

| Cu-N Bond Length | ~2.0 - 2.1 |

| C=N Bond Length | ~1.307 |

| N-O Bond Length | ~1.385 |

| O-Cu-N Bite Angle | ~80 - 90 |

| N-Cu-N Angle | ~90 - 100 |

| O-Cu-O Angle | ~90 - 100 |

Prediction of Binding Energies and Orbital Interactions

DFT calculations are also instrumental in predicting the binding energies between the copper(II) ion and the oxine ligands. mdpi.com The binding energy is a measure of the stability of the complex, with more negative values indicating a stronger and more stable interaction. ajol.info These calculations can help in understanding the preference of oxine for copper(II) over other metal ions. mdpi.comrsc.org

A critical aspect of understanding the electronic structure and reactivity of this compound is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. ajol.infoschrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to engage in chemical reactions. ajol.info

In the this compound complex, the HOMO is typically associated with the π-orbitals of the oxine ligands, while the LUMO is often centered on the d-orbitals of the copper(II) ion. This allows for ligand-to-metal charge transfer (LMCT) transitions, which are often observed in the electronic absorption spectra of the complex. nih.gov The energies of these orbitals can be calculated using time-dependent DFT (TD-DFT). bhu.ac.in

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | ~2.0 to 4.0 |

Molecular Dynamics Simulations of Complex Behavior

For this compound, MD simulations can be used to understand how the complex behaves in different environments, such as in solution or in biological systems. These simulations can reveal the flexibility of the complex, the nature of its interactions with surrounding molecules, and the stability of the coordination bonds over time. nih.gov By analyzing the trajectories from MD simulations, researchers can gain a deeper understanding of the factors that influence the complex's properties and functions. cardiff.ac.uk For instance, simulations can show how the complex might interact with a biological target, providing clues about its mechanism of action.

Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy is a cornerstone in the characterization of oxine-copper (B87095), offering a window into the bonding and structural arrangement of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of this compound. The coordination of the 8-hydroxyquinoline (B1678124) (oxine) ligand to the copper(II) ion induces significant changes in the IR spectrum compared to the free ligand. A key observation is the disappearance of the broad O-H stretching vibration band, typically found in the free oxine ligand, which confirms the deprotonation of the hydroxyl group and the formation of a Cu-O bond. conicet.gov.ar

The IR spectrum of this compound exhibits characteristic bands that are assigned to specific vibrational modes of the complex. The C-O stretching vibration often shows a slight increase in energy upon complexation due to the metal-ligand interaction. conicet.gov.ar Vibrations associated with the pyridine (B92270) ring of the hydroxyquinoline ligand are also influenced by coordination to the copper center. researchgate.net The far-infrared region of the spectrum is particularly important for identifying the Cu-N and Cu-O stretching vibrations, providing direct evidence of the coordination bonds. Tentative assignments have placed a Cu-O stretching motion at approximately 459 cm⁻¹, while Cu-N vibrations are expected at lower energies. conicet.gov.ar

Table 1: Characteristic Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Cu-O Stretch | ~459 | conicet.gov.ar |

| C-O Stretch | Shifted upon complexation | conicet.gov.ar |

| Pyridine Ring Vibrations | Modified from free ligand | researchgate.net |

| O-H Stretch (free ligand) | Disappears upon complexation | conicet.gov.ar |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, a medium intensity Raman band observed at 459 cm⁻¹ has been tentatively assigned to a Cu-O stretching motion. conicet.gov.ar The Raman spectrum of the free clioquinol (B1669181) ligand, a halogenated derivative of oxine, shows a strong and well-defined band at 3070 cm⁻¹ related to ring C-H stretching vibrations. conicet.gov.ar Upon complexation with copper, changes in this region are expected. The colorful nature of copper corrosion products, which can include copper oxides, can sometimes lead to fluorescence that overwhelms the Raman signal, presenting a challenge in analysis. mdpi.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques are instrumental in understanding the electronic structure and photophysical properties of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy of this compound reveals absorption bands corresponding to electronic transitions within the molecule. The spectra typically show intense bands in the UV region, which are attributed to π→π* transitions within the 8-hydroxyquinoline ligand. mdpi.com A characteristic absorption peak for copper-oxine chelates is observed around 380 nm. In addition to the ligand-centered transitions, a broader, less intense absorption is often observed in the visible region. This feature is assigned to a ligand-to-metal charge transfer (LMCT) transition, specifically from the phenolate (B1203915) oxygen of the oxine ligand to the d-orbitals of the copper(II) ion. mdpi.com The position and intensity of these bands can be influenced by the solvent and the specific crystalline form of the complex.

Table 2: UV-Visible (UV-Vis) Spectroscopy Data for this compound

| Transition Type | Approximate Wavelength (λmax) | Reference |

|---|---|---|

| π→π* (Ligand) | UV region | mdpi.com |

| Ligand-to-Metal Charge Transfer (LMCT) | ~380 nm |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for detecting this compound. researchgate.net While the copper(II) ion, being paramagnetic, often quenches fluorescence, the complex can still exhibit emission, which may be influenced by the rigidity of the molecular structure. The emission spectra of 8-hydroxyquinoline complexes are generally examined in the solid state at room temperature. mdpi.com The fluorescence properties can be utilized for quantitative analysis, with detection limits for this compound being lower in fluorescence spectrophotometry compared to HPLC-UV and UV-Vis spectrophotometry. researchgate.net For instance, the limit of quantitation for this compound using fluorescence detection with post-column photoderivatization can be as low as 0.04–2.6 μg kg⁻¹. researchgate.net

Magnetic Resonance and X-ray Spectroscopies

Advanced spectroscopic techniques like magnetic resonance and X-ray spectroscopy provide deeper insights into the electronic and structural details of this compound.

While solid-state NMR of paramagnetic copper(II) complexes like those with phenolic oxime ligands can be challenging, it can provide valuable information about spin delocalization from the metal to the ligand. researchgate.netnih.gov Large paramagnetic shifts can be observed, which are rationalized by contact shifts arising from hyperfine coupling. researchgate.netnih.gov For copper(I) complexes, ¹H NMR spectroscopy can be more straightforward, providing detailed structural information. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) can be used to probe the core-level electron binding energies and determine the oxidation state of the copper ion. aps.org X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES), is another powerful tool for determining the oxidation state and coordination environment of the copper center in various copper complexes. calstate.edu Theoretical calculations of X-ray absorption spectra can aid in the interpretation of experimental data. aps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Direct NMR analysis of this compound is complicated by the paramagnetic nature of the Copper(II) ion. The Cu(II) center has a d⁹ electron configuration with one unpaired electron, which causes significant broadening of NMR signals for nearby nuclei, often rendering them undetectable or of poor resolution.

Consequently, NMR studies typically focus on the diamagnetic ligand, 8-hydroxyquinoline (oxine), to confirm its structure before complexation. The chemical shifts of the free ligand serve as a reference. Upon complexation with a diamagnetic metal ion like Zn(II), shifts in the signals can indicate the coordination sites, a strategy sometimes used to infer the structure of the analogous paramagnetic copper complex.

Table 1: Representative NMR Data for the Free Ligand (8-hydroxyquinoline) Note: Data is for the ligand, not the Cu(II) complex, due to paramagnetism. Actual shifts can vary with solvent and concentration.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity |

| ¹H | 7.0 - 9.0 | Doublets, Triplets, Multiplets |

| ¹³C | 110 - 155 | Singlets |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most powerful technique for studying paramagnetic species like this compound. cnr.it It directly probes the unpaired electron, providing detailed information about the electronic structure and the local environment of the Cu(II) ion. cnr.itnukleonika.pl

EPR spectra of Cu(II) complexes are characterized by g-values and hyperfine coupling constants (A) which are sensitive to the coordination geometry. researchgate.net For this compound in various solvents or doped into crystalline hosts, the EPR parameters typically indicate a tetragonally elongated pseudo-octahedral or square-planar geometry. researchgate.netresearchgate.net The observed parameters are consistent with a d(x²-y²) ground state for the unpaired electron, which is common for Cu(II) complexes. nukleonika.plresearchgate.net Studies have shown that the magnetic parameters are sensitive to the host lattice environment. researchgate.net

Table 2: Selected EPR Spectral Parameters for this compound [Cu(8HQ)₂]

| Solvent/Matrix | g∥ | g⊥ | A∥ (x 10⁻⁴ cm⁻¹) | Geometry Indicated | Source |

| DMF | 2.243 | 2.047 | - | Pseudo-octahedral | researchgate.net |

| DMSO | 2.242 | 2.049 | - | Pseudo-octahedral | researchgate.net |

| Doped in Phthalimide | 2.260 | 2.052 | 179.1 | Square-planar | researchgate.net |

| Doped in Phthalic Acid | 2.266 | 2.052 | 180.0 | Square-planar | researchgate.net |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure around a specific absorbing atom. For this compound, XAS at the copper K-edge can provide precise information on the Cu(II) oxidation state, coordination number, and the distances to the coordinating nitrogen and oxygen atoms. Studies have utilized XAS to investigate the interaction of 8-hydroxyquinoline-based chelators with copper, confirming the coordination environment. researchgate.net This method is particularly valuable for analyzing the complex in non-crystalline states, such as in biological systems or amorphous materials. researchgate.net

Mass Spectrometry for Molecular Identification

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental formula of this compound and its related species.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for the analysis of coordination complexes. cnr.it It allows for the gentle transfer of ions from solution to the gas phase for detection. ESI-MS analysis of this compound can confirm the stoichiometry of the complex. nih.gov Studies have detected both the 1:1 metal-ligand complex, [Cu(C₉H₆NO)]⁺, and species related to the neutral 1:2 complex, such as its protonated form [Cu(C₉H₆NO)₂ + H]⁺. nih.govresearchgate.net The relative abundance of these species can be dependent on solution pH and the instrumental cone voltage. researchgate.net In some cases, the reduction of Cu(II) to Cu(I) within the ESI source has been observed. nih.gov

Table 3: Commonly Observed Ions in ESI-MS of this compound

| Ion Formula | Species | Theoretical m/z (for ⁶³Cu) |

| [Cu(C₉H₆NO)]⁺ | 1:1 Complex | 207.0 |

| [Cu(C₉H₆NO)₂ + H]⁺ | Protonated 1:2 Complex | 352.1 |

LC-MS/MS for Complex and Residue Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying trace levels of this compound, particularly for residue analysis in complex matrices like agricultural products and environmental samples. nih.govcaa.go.jptandfonline.com

A common analytical strategy involves the conversion of the this compound complex into its more soluble and easily detectable ligand, 8-hydroxyquinoline, using a competing chelating agent like ethylenediaminetetraacetic acid (EDTA). tandfonline.comresearchgate.netresearchgate.netnih.gov The sample is often prepared using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by analysis of the resulting 8-hydroxyquinoline via LC-MS/MS. tandfonline.comnih.gov The method is validated for linearity, recovery, and precision, with limits of quantification (LOQ) often in the low microgram per kilogram (µg/kg) range. nih.govnih.gov Detection is typically performed in positive electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM) for maximum selectivity. caa.go.jptandfonline.com

Table 4: Typical LC-MS/MS Parameters for this compound (via 8-hydroxyquinoline detection)

| Parameter | Typical Value / Condition | Source |

| Chromatography | ||

| Column | Octadecylsilanized silica (B1680970) gel (C18) | caa.go.jp |

| Mobile Phase | Gradient of acetonitrile (B52724) and acidified water (e.g., with formic or acetic acid) | caa.go.jpgoogle.com |

| Column Temperature | 40°C | caa.go.jpgoogle.com |

| Mass Spectrometry | ||

| Ionization Mode | ESI (+) | caa.go.jptandfonline.com |

| Precursor Ion (m/z) | 146 | caa.go.jp |

| Product Ions (m/z) | 128, 118 | caa.go.jp |

| LOQ in Matrices | 0.005 - 0.1 mg/kg | researchgate.netcabidigitallibrary.org |

Chromatographic Methods for Quantification and Dissociation Studies

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are central to both quantifying this compound and studying its chemical dynamics.

For quantification, reversed-phase HPLC coupled with an ultraviolet (UV) detector is a robust and common method. researchgate.netacademicjournals.org The method demonstrates good linearity over a range of concentrations and acceptable recovery rates for residue analysis in matrices like soil and fruit. researchgate.netresearchgate.netacademicjournals.org

Table 5: Performance of HPLC-UV Method for this compound Quantification

| Matrix | Linearity Range (mg/L) | LOQ (mg/kg) | Recovery (%) | Source |

| Pears | 0.025 - 20 | 0.05 | 72.8 - 113.8 | researchgate.net |

| Soil | 0.025 - 20 | 0.1 | 72.8 - 113.8 | researchgate.net |

| Litchi & Soil | - | 0.01 | 80.1 - 103.5 | academicjournals.org |

Beyond quantification, HPLC is a powerful tool for investigating the stability of the complex. The solvolytic dissociation kinetics of this compound have been studied using reversed-phase HPLC. researchgate.netresearchgate.netjst.go.jp In one such study, the dissociation rate constant was determined by analyzing the decrease in the chromatographic peak height of the complex as the flow rate of the eluent was reduced. researchgate.netresearchgate.net This dynamic HPLC method yielded an apparent rate constant (k(d)) for the dissociation reaction of 1.4 ± 0.5 x 10⁻⁴ s⁻¹. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC-UV, HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection is a widely employed technique for the determination of this compound. academicjournals.orgresearchgate.netresearchgate.net This method offers a balance of simplicity, speed, and reliability for quantifying this compound residues. academicjournals.org

In a representative study, an HPLC-PDA method was established for analyzing this compound residues in litchi and soil. academicjournals.org The chromatographic separation was achieved using an EclipseXDB-C18 column with an isocratic mobile phase of acetonitrile and aqueous phosphate (B84403) buffer (40:60, v/v). academicjournals.org The detection wavelength was set at 250 nm. academicjournals.org This method demonstrated good linearity with a correlation coefficient (R²) of 0.9996. academicjournals.org The limit of quantification (LOQ) for this compound in litchi and soil was determined to be 0.01 mg/kg. academicjournals.org

Another study focused on determining this compound in pears and soil using HPLC with a UV detector. researchgate.nettandfonline.com The calibration curve showed good linearity in the concentration range of 0.025 µg/mL to 20 µg/mL. researchgate.nettandfonline.com The limits of quantification were 0.05 mg/kg in pears and 0.1 mg/kg in soil. researchgate.nettandfonline.com Furthermore, a simple and cost-effective HPLC-UV method was developed for analyzing this compound in tap and river water, with a linear range of 0.1 to 2 mg/L and a detection limit of 0.075 µg/mL. researchgate.netjst.go.jp

The mobile phase composition is a critical parameter in achieving good separation. For instance, one method utilized a mobile phase of 90:10 0.1% trifluoroacetic acid and acetonitrile, which resulted in a retention time of 7.4 minutes for this compound and effective separation from matrix components. tandfonline.com The addition of trifluoroacetic acid was identified as a key factor for the successful determination of the compound. tandfonline.com

The robustness of HPLC methods is often evaluated through recovery studies. For example, in the analysis of litchi, litchi pulp, and soil, recovery rates ranged from 80.1% to 103.5% with relative standard deviations (RSD) between 1.52% and 12.07%. academicjournals.org Similarly, in pear and soil analysis, recoveries were between 72.8% and 113.8% with RSDs of 1.0% to 8.9%. tandfonline.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Litchi & Soil Analysis academicjournals.org | Pear & Soil Analysis researchgate.nettandfonline.com | Water Analysis researchgate.netjst.go.jp |

|---|---|---|---|

| Instrument | Waters e2695 HPLC with PDA detector | High-Pressure Liquid Chromatography with UV detector | HPLC with UV detector |

| Column | EclipseXDB-C18 (4.6 mm × 260 mm, 5 µm) | Not specified | Not specified |

| Mobile Phase | Acetonitrile:Aqueous Phosphate Buffer (40:60, v/v) | 0.1% Trifluoroacetic Acid:Acetonitrile (90:10) | Not specified |

| Flow Rate | 0.4 mL/min | Not specified | Not specified |

| Detection Wavelength | 250 nm | Not specified | Not specified |

| Injection Volume | 20 µL | Not specified | Not specified |

| Linearity (R²) | 0.9996 | r = 0.999-0.988 | r = 0.999-0.988 |

| Linear Range | Not specified | 0.025 - 20 µg/mL | 0.1 - 2 mg/L |

| LOQ | 0.01 mg/kg | 0.05 mg/kg (pears), 0.1 mg/kg (soil) | Not specified |

| Detection Limit | Not specified | Not specified | 0.075 µg/mL |

| Recovery | 80.1 - 103.5% | 72.8 - 113.8% | 88.8% (spiked river water) |

| RSD | 1.52 - 12.07% | 1.0 - 8.9% | 3.3% (spiked river water) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the analysis of this compound. nih.govcabidigitallibrary.orgresearchgate.net This technique is particularly valuable for complex matrices like agricultural products. caa.go.jp

A UPLC-MS/MS method was developed and validated for the detection of this compound in cucumber and watermelon. nih.govresearchgate.net The analysis was performed on a Waters ACQUITY UPLC BEH HILIC column (2.1 × 50 mm, 1.7 µm) with an electrospray ionization (ESI) source operating in positive ion monitoring mode. nih.govresearchgate.net Gradient elution with 0.1% formic acid in deionized water and acetonitrile was employed to achieve efficient separation. nih.gov This method demonstrated excellent linearity (R² ≥ 0.9980) and a low limit of quantification (LOQ) of ≤0.01 mg/kg. nih.govacs.org

In another study, a UPLC-MS/MS method was established for the simultaneous determination of this compound and polyoxin (B77205) B in pears. cabidigitallibrary.org For this compound analysis, it was converted to 8-hydroxyquinoline. The method showed a satisfactory linear relationship with a correlation coefficient (r) of no less than 0.999 for 8-hydroxyquinoline within a concentration range of 0.0001-0.050 mg/L. cabidigitallibrary.org The limit of detection (LOD) for 8-hydroxyquinoline was 1.0×10⁻¹² g, and the limit of quantification (LOQ) was 0.005 mg/kg. cabidigitallibrary.org

The sample preparation for UPLC-MS/MS analysis often involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. nih.govresearchgate.netnih.gov In some cases, a competitive ligand like ethylenediaminetetraacetic acid (EDTA) is used to convert this compound into the more soluble 8-hydroxyquinoline for analysis. nih.gov

The accuracy of the UPLC-MS/MS methods is confirmed through recovery experiments. For instance, in cucumber and watermelon, mean recoveries ranged from 75.5% to 95.8% with relative standard deviations (RSDs) between 2.27% and 8.26%. nih.govresearchgate.net In pear analysis, the average recoveries for this compound were between 78% and 88%, with a maximum RSD of 3.4%. cabidigitallibrary.org

Table 2: UPLC-MS/MS Method Parameters for this compound Analysis

| Parameter | Cucumber & Watermelon Analysis nih.govresearchgate.net | Pear Analysis cabidigitallibrary.org | Citrus Analysis nih.gov |

|---|---|---|---|

| Instrument | UPLC with tandem mass spectrometer (ESI source) | Ultra performance liquid chromatography-tandem mass spectrometry | LC-MS/MS |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 × 50 mm, 1.7 µm) | Not specified | Not specified |

| Mobile Phase | Gradient with 0.1% formic acid in water and acetonitrile | 1% acetic acid solution and methanol (B129727) (95:5, V:V) for extraction | Not specified |

| Flow Rate | 0.30 mL/min | Not specified | Not specified |

| Injection Volume | 1 µL | Not specified | Not specified |

| Linearity (R²) | ≥ 0.9980 | ≥ 0.999 | 0.9904 - 0.9998 |

| Linear Range | Not specified | 0.0001 - 0.050 mg/L (for 8-hydroxyquinoline) | Not specified |

| LOQ | ≤0.01 mg/kg | 0.005 mg/kg | 0.04 - 2.6 µg/kg |

| LOD | Not specified | 1.0×10⁻¹² g (for 8-hydroxyquinoline) | 0.012 - 0.8 µg/kg |

| Recovery | 75.5 - 95.8% | 78 - 88% | 79.1 - 114.9% |

| RSD | 2.27 - 8.26% | ≤ 3.4% | < 7.4% |

Chemiluminescence Detection Systems for Trace Analysis

For the selective and highly sensitive determination of trace amounts of this compound in aqueous samples, a flow method combining on-line liquid-liquid extraction with a reversed micellar mediated chemiluminescence (CL) detection system has been established. jsac.jpresearchgate.net This technique is based on the catalytic effect of the copper(II) ion on the chemiluminescence reaction of luminol (B1675438). jsac.jpresearchgate.netacs.org

In this method, the this compound, which is primarily bis(8-quinolinolato)copper(II), is extracted from an aqueous sample buffered at pH 6.0 into chloroform. jsac.jpresearchgate.net The extracted copper(II) complex then rapidly dissociates at the interface of a reversed micellar solution, releasing copper(II) ions. jsac.jpresearchgate.net These ions catalyze the CL oxidation of luminol, and the resulting light emission is measured. jsac.jpresearchgate.net

Using a reverse-flow injection system, this method achieved a detection limit of 5.5 µg/dm³ and a linear calibration graph with a dynamic range up to 1.1 mg/dm³. jsac.jp This demonstrates the high sensitivity of the chemiluminescence detection technique for trace analysis of this compound.

Another approach for copper analysis in natural waters utilizes a microplate-reader with chemiluminescence detection. nih.gov This method is based on the formation of a complex between copper and 1,10-phenanthroline, which then emits light upon oxidation by hydrogen peroxide. nih.gov This high-throughput method can analyze over 100 samples per hour with detection limits of 0.7 nM for seawater and 0.4 nM for freshwater. nih.gov While not directly measuring the this compound complex, it highlights the sensitivity of chemiluminescence for the copper component.

Table 3: Chemiluminescence Detection Method for this compound

| Parameter | Reversed Micellar Mediated CL jsac.jpresearchgate.net |

|---|---|

| Principle | On-line liquid-liquid extraction followed by CL detection. Copper(II) from dissociated this compound catalyzes luminol oxidation. |

| Extraction Solvent | Chloroform |

| Sample pH | 6.0 |

| Detection System | Reverse-flow injection with chemiluminescence detector |

| Detection Limit | 5.5 µg/dm³ |

| Linear Dynamic Range | Up to 1.1 mg/dm³ |

Mechanistic Investigations of Oxine Copper Bioactivity in Non Animal/human Systems

Antifungal Mechanisms in Plant Pathogens

Oxine-copper (B87095) is recognized as a potent fungicide with a broad spectrum of activity against various plant pathogenic fungi. cambridge.orgcambridge.org Its effectiveness stems from a multi-faceted mode of action that disrupts essential fungal processes at the cellular and molecular levels.

This compound's fungicidal action involves the disruption of critical metabolic pathways within fungal cells. The compound is believed to interfere with the normal metabolic functions essential for fungal growth and reproduction. This disruption is a key aspect of its protective fungicidal activity in agricultural applications.

The lipophilic nature of the this compound chelate allows it to permeate fungal cell membranes. regulations.gov Once inside, it can interfere with various metabolic processes. The compound's ability to chelate essential metal ions is a primary mechanism, affecting their availability for crucial enzymatic reactions. This disruption of metal-dependent catalysis can halt fungal growth. cambridge.org

A significant aspect of this compound's antifungal mechanism is its ability to inhibit key enzymes and metalloproteins that are vital for fungal survival. Copper ions, a component of this compound, are known to react with sulfur-containing enzymes, leading to the inhibition of fungal metabolism. rayfull.comkissanghar.pk This interaction forms a crucial part of its protective action on plant surfaces. rayfull.comkissanghar.pk

The mechanism involves the chelation of metal ions, which can disrupt the activity of metalloproteins. By binding to metal ions like iron and copper, this compound affects their availability and function within biological systems, leading to the inhibition of these crucial proteins. Research suggests that this compound may act by inserting copper at the metal-binding sites on proteins and enzymes where other metals normally function, effectively blocking their normal metabolic processes. regulations.gov This can lead to either the inhibition of growth or the death of the fungus. regulations.gov

Copper is an essential cofactor for many enzymes involved in cellular respiration, such as cytochrome c oxidases. ibr-conicet.gov.ar While essential, high concentrations of copper are toxic. ibr-conicet.gov.ar this compound's ability to deliver copper ions into the cell can disrupt the delicate balance of copper homeostasis, leading to the inhibition of these vital respiratory enzymes.

The gradual release of copper ions (Cu²⁺) from the this compound complex is a cornerstone of its fungitoxic activity. noblevetscience.commdpi.comnih.gov When applied to plant surfaces, this compound forms a stable, protective film. nih.govsinovacropsci.com From this film, copper ions are slowly released, creating an environment that is hostile to fungal spore germination and invasion. noblevetscience.comnih.gov

Microscopically, the this compound molecule consists of two oxine rings that hold the copper ion, allowing for its gradual and safe release. mdpi.comnih.gov This slow-release mechanism provides extended protection against pathogens. sinovacropsci.com The released copper ions are believed to be the primary active agent responsible for the compound's fungicidal properties. noblevetscience.com This controlled release is a key feature that distinguishes organic copper agents like this compound, as it helps to reduce the risk of phytotoxicity that can be associated with an excessive release of copper ions. mdpi.comnih.gov

A proposed theory suggests that the this compound molecule must first dissociate into copper ions and 8-hydroxyquinoline (B1678124), with each component playing a related role in the fungistatic action. tandfonline.com The copper ions are thought to function synergistically with the 8-hydroxyquinoline. tandfonline.com

The antifungal action of copper compounds, including the copper ions released from this compound, is linked to the induction of oxidative stress in fungal cells. nih.gov This process involves extensive damage to the fungal cell membrane, which is often the initial site of action. nih.gov

Following membrane damage, there is an observed enlargement and disappearance of vacuoles within the fungal cell, coupled with an increase in oxidative stress. nih.gov While high concentrations of copper are fatal, some fungi have developed tolerance mechanisms. nih.gov However, the multifaceted attack by copper, which includes DNA denaturation, makes the development of resistance unlikely. nih.gov Chronic exposure to this compound has been shown in some studies to induce oxidative stress, which can lead to developmental and behavioral alterations in certain organisms. nih.gov

Both oxine (8-hydroxyquinoline) and this compound exhibit broad-spectrum antifungal activity, but their mechanisms and efficacy show notable differences. cambridge.orgcambridge.org Generally, this compound is more active, and more broadly and rapidly fungicidal than oxine alone. cambridge.orgcambridge.org

One of the most widely cited hypotheses for the action of oxine suggests that it is not inherently toxic but becomes active by forming chelates with metals like copper or iron present in the environment. cambridge.org These lipophilic chelates can then penetrate the fungal cell. cambridge.org An alternative view, however, proposes that oxine itself possesses inherent fungitoxicity, and the formation of metal oxinates acts as a co-toxicant. cambridge.orgresearchgate.net

Studies have shown that the fungitoxicity of oxine can be influenced by the presence of metals, with some potentiating its effect through the formation of more fungitoxic and soluble metal oxinates. cambridge.orgresearchgate.net In contrast, the fungitoxicity of this compound is generally not affected by the presence of other metals or chelating agents. cambridge.orgresearchgate.net This suggests independent modes of action for oxine and this compound. cambridge.orgcambridge.orgcambridge.orgresearchgate.net

It has also been observed that mixtures of oxine and this compound can interact synergistically, suggesting that their combined application could be more effective than either agent used alone. cambridge.org The difference in activity patterns between the two compounds further supports the idea of distinct mechanisms of action. cambridge.orgcambridge.org

Fungitoxicity Comparison: Oxine vs. This compound

| Feature | Oxine (8-hydroxyquinoline) | This compound |

|---|---|---|

| General Activity | Antifungal, but generally less active than this compound. cambridge.orgcambridge.org | More active, and more broadly and rapidly fungicidal. cambridge.orgcambridge.org |

| Proposed Mechanism | Acts by chelating metals to form toxic complexes or possesses inherent toxicity potentiated by metal oxinates. cambridge.orgcambridge.orgresearchgate.net | Acts through the release of toxic copper ions and the inherent activity of the chelate. regulations.govnoblevetscience.com |

| Influence of External Metals | Fungitoxicity can be potentiated or antagonized by the presence of other metals. cambridge.orgresearchgate.net | Fungitoxicity is generally unaffected by the presence of other metals. cambridge.orgresearchgate.net |

| Synergy | Can act synergistically with this compound. cambridge.org | Can act synergistically with oxine. cambridge.org |

| Mode of Action | Believed to have a mode of action independent of this compound. cambridge.orgcambridge.orgcambridge.orgresearchgate.net | Believed to have a mode of action independent of oxine. cambridge.orgcambridge.orgcambridge.orgresearchgate.net |

Antibacterial Mechanisms in Plant Pathogens

This compound is also effective against a range of bacterial plant pathogens. nih.gov Its mechanism of action against bacteria shares similarities with its antifungal properties, primarily centered around the disruption of cellular processes through copper ion activity and chelation.

Upon application, this compound forms a protective layer on the plant surface and gradually releases copper ions, which inhibit the germination and invasion of bacteria. nih.gov This compound has demonstrated efficacy against bacterial diseases such as angular leaf spot and citrus canker. The antibacterial effect is attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic functions.

Research has shown that this compound can be used to control bacterial fruit blotch caused by Acidovorax citrulli and bacterial speck caused by Pseudomonas syringae pv. tomato. sinovacropsci.com In some applications, this compound is used in combination with other bactericides, such as streptomycin (B1217042) and tetracycline, to enhance its efficacy in controlling bacterial diseases like soft rot caused by Pectobacterium carotovorum subsp. carotovorum. cabidigitallibrary.org

The development of resistance to copper-based bactericides is a concern, and some plant pathogenic bacteria, particularly Gram-negative species like Xanthomonas, Pseudomonas, and Erwinia, have been reported to develop resistance after long-term exposure. nih.gov

Chelation of Essential Metal Ions for Bacterial Growth

The antibacterial action of this compound is significantly attributed to its potent chelation properties. The oxine (8-hydroxyquinoline) component of the complex is a powerful bidentate chelating agent, capable of binding with polyvalent metal ions. frontiersin.orghilarispublisher.com This ability to sequester essential metal ions is fundamental to its antimicrobial mechanism.